2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Anticancer Colon cancer Quinoline derivatives

Researchers exploring HDAC inhibitor cap group SAR face a critical gap: non-methylated quinoline-4-carboxylic acid analogs cannot replicate the unique lipophilic footprint (LogP 5.94) of the 3,6,8-trimethyl-2-(4-chlorophenyl) scaffold. • Systematic SAR: The 4-chlorophenyl + 3,6,8-trimethyl combination enables exploration of lipophilicity-activity relationships in HDAC isoform selectivity and antiproliferative potency. • Validated Pharmacophore: Para-chlorophenyl confers 4.08-fold greater antiproliferative activity vs. para-methoxyphenyl analogs in HCT-116 colon cancer models. • Supply: 97% purity, available in research quantities (250 mg-10 g) with batch-to-batch consistency.

Molecular Formula C19H16ClNO2
Molecular Weight 325.79
CAS No. 895923-44-1
Cat. No. B2359745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
CAS895923-44-1
Molecular FormulaC19H16ClNO2
Molecular Weight325.79
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C
InChIInChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23)
InChIKeyVKSAKVHXUBBSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Differentiated Quinoline-4-Carboxylic Acid Scaffold Sourcing Guide


2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (CAS 895923-44-1) is a synthetic quinoline-4-carboxylic acid derivative with the molecular formula C19H16ClNO2 and a molecular weight of 325.79 g/mol . It features a 2-(4-chlorophenyl) substituent and three methyl groups at positions 3, 6, and 8 of the quinoline ring. The compound belongs to a class of 2-substituted phenylquinoline-4-carboxylic acids that have been structurally explored as cap moieties for histone deacetylase (HDAC) inhibitors and other therapeutic targets [1]. Its calculated LogP of 5.94 indicates significant lipophilicity, differentiating it from less alkylated analogs . Commercially, it is available at 97% purity from multiple vendors, positioned as a heterocyclic building block for medicinal chemistry research .

Scaffold

2-Phenylquinoline-4-carboxylic acid cap group for HDAC probe design

Pharmacophore

4-Chlorophenyl substituent conserved from higher-activity analog series

Lipophilicity

3,6,8-Trimethyl pattern differentiates LogP profile vs. non-methylated analogs

Structural Rationale Against Generic Substitution


Generic substitution within the quinoline-4-carboxylic acid family is scientifically unsound due to the profound impact of the methylation pattern on both physicochemical properties and biological target engagement. The 3,6,8-trimethyl substitution on the target compound confers a calculated LogP of 5.94 , which is substantially higher than the non-methylated analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and non-specific protein binding. Furthermore, class-level evidence from 2-phenylquinoline-4-carboxylic acid HDAC inhibitors demonstrates that subtle modifications to the quinoline cap group dictate HDAC isoform selectivity—the difference between HDAC3-selective inhibition (IC50 24.45 µM) and pan-HDAC activity [1]. The concomitant presence of the para-chlorophenyl group and the specific trimethyl pattern on the target compound thus represents a unique physicochemical and pharmacophoric profile that in-class analogs cannot replicate, necessitating its specific procurement for SAR exploration.

Methylation Trimethyl pattern alters lipophilicity and permeability context; non-methylated analogs may not reproduce same partitioning.
4-Substituent para-Chloro vs. methoxy substitution can shift cell-model response; potency context from methoxy analogs may not transfer.
Cap group Quinoline cap group dictates HDAC isoform selectivity; in-class analogs may shift isoform preference.

Quantitative Differentiation Evidence Against Closest Analogs


Anticancer Potency in Colon Cancer Models

In a direct head-to-head study of quinoline-4-carboxylic acid derivatives, the para-chloro analog M3 (2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid) demonstrated substantially greater potency against the HCT-116 colon cancer cell line compared to the para-methoxy analog M1. This data provides strong class-level evidence that the 4-chlorophenyl substituent, which is also present in the target compound, confers a significant potency advantage over the 4-methoxyphenyl alternative [1]. The target compound's additional 3,6,8-trimethyl substitution is predicted to further modulate this activity by increasing lipophilicity (LogP 5.94 vs. an estimated lower LogP for the 6-hydroxy analog) .

HCT-116 Context
Cross-study comparable
M3 IC50 15.3 µg/mL vs M1 62.5 µg/mL (4.08-fold diff.)
Supports colon cancer cell-model response context
Target not directly tested; analog comparison
Anticancer Colon cancer Quinoline derivatives

Activity Against Hepatocellular Carcinoma

The same comparative study reveals that the para-chlorophenyl analog M3 exhibits approximately 2-fold greater antiproliferative potency against HepG2 hepatocellular carcinoma cells compared to the para-methoxyphenyl analog M1 [1]. The target compound 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid conserves the critical 4-chlorophenyl pharmacophore while adding methyl groups that enhance lipophilicity (LogP 5.94) , a property associated with improved hepatic cell membrane penetration and potentially enhanced HepG2 activity relative to the 6-hydroxy analog.

HepG2 Context
Cross-study comparable
M3 IC50 43.62 µg/mL vs M1 88.6 µg/mL (2.03-fold diff.)
Supports hepatic cell-model response context
4-chlorophenyl pharmacophore indicated
Hepatocellular carcinoma HepG2 Quinoline-4-carboxylic acid

Free Radical Scavenging Capacity

In the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging assay, the para-chlorophenyl quinoline-4-carboxylic acid derivative M3 demonstrated an IC50 of 136.56 ng/mL, which is 4.12-fold more potent than the para-methoxy analog M1 (IC50 562 ng/mL) [1]. This antioxidant activity differential is directly attributable to the electronic effects of the chlorine substituent on the phenyl ring, a feature conserved in the target compound 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid. The additional methyl groups on the target compound may further stabilize radical intermediates through hyperconjugation, offering potential antioxidant advantages over the 6-hydroxy analog.

DPPH Scavenging
Cross-study comparable
M3 IC50 136.56 ng/mL vs M1 562 ng/mL (4.12-fold diff.)
Supports radical scavenging assay context
Electronic effect of chlorine substituent
Antioxidant Free radical scavenging DPPH assay

Lipophilicity Differentiation via Trimethyl Substitution

The target compound possesses a calculated LogP of 5.94 , which represents a substantial increase in lipophilicity compared to the non-methylated analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9, MW 283.71, predicted LogP approximately 3.5-4.0 based on its lower molecular weight and fewer alkyl substituents). This 2-2.5 LogP unit increase corresponds to a theoretical 100-300 fold greater partition into octanol, directly impacting membrane permeability, tissue distribution, and metabolic clearance rates. For procurement in drug discovery programs, this differentiated lipophilicity profile is critical, as optimal LogP ranges for CNS penetration (2-5) and oral bioavailability (<5) are well-established in medicinal chemistry [1].

Lipophilicity Calc
Class-level inference
Target LogP 5.94 vs ~3.5-4.0 (non-methylated analog)
May influence membrane permeability context
Computed value; experimental validation recommended
Lipophilicity LogP Physicochemical properties

HDAC3 Isoform Selectivity Potential

A comprehensive structure-activity relationship study of 30 2-phenylquinoline-4-carboxylic acid derivatives identified the quinoline-4-carboxylic acid moiety as an effective cap group for HDAC inhibition. The lead compound D28 exhibited selective HDAC3 inhibition with an IC50 of 24.45 µM, without significant inhibition of HDAC1, 2, and 6 at comparable concentrations [1]. The target compound 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid incorporates both the 2-phenylquinoline-4-carboxylic acid cap scaffold and a para-chloro substituent, the latter of which was identified as favorable for hDHODH inhibitory activity and optimal lipophilicity in a related quinoline-4-carboxylic acid series [2]. This structural convergence positions the target compound as a privileged intermediate for designing HDAC3-selective inhibitors with optimized drug-like properties.

HDAC3 Alignment
Class-level inference
D28 scaffold match; D28 HDAC3 IC50 24.45 µM
Scaffold alignment with HDAC3-selective cap group
Target not directly tested; structural premise only
HDAC inhibitor Epigenetics Cancer therapeutics

Evidence Strength and Data Gaps

It must be explicitly stated that no primary research papers, patents, or authoritative database entries containing direct experimental biological or physicochemical data for 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (CAS 895923-44-1) were identified in this evidence compilation. All quantitative differentiation claims above are derived from the closest structurally characterized analog M3 (2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid) and from class-level inference based on the 2-phenylquinoline-4-carboxylic acid scaffold. The target compound's differentiation rests on: (a) conservation of the 4-chlorophenyl pharmacophore proven superior to 4-methoxyphenyl in three orthogonal assays [1]; (b) calculated LogP elevation conferred by the 3,6,8-trimethyl pattern ; and (c) structural alignment with the HDAC3-selective cap group scaffold [2]. Procurement for SAR programs is warranted on these structural premises, but validation studies are required to confirm whether the 3,6,8-trimethyl substitution translates to improved potency, selectivity, or ADME properties relative to the 6-hydroxy analog M3.

Data Gap
Data to verify
No direct experimental bioactivity data for target compound
Procurement based on structural inference
De novo characterization required for SAR use
Data gap Experimental validation Procurement caveat

Optimal Research and Procurement Scenarios


HDAC3-Selective Inhibitor Library Synthesis

The compound's 2-phenylquinoline-4-carboxylic acid core matches the cap group scaffold of D28, an HDAC3-selective inhibitor (IC50 24.45 µM) with demonstrated selectivity over HDAC1, 2, and 6 [1]. The 4-chlorophenyl substituent aligns with the favorable para-substitution pattern identified in hDHODH inhibitor optimization studies [2]. The free carboxylic acid enables direct conjugation to zinc-binding groups (hydroxamic acid, hydrazide, or ortho-aminoanilide) to generate focused HDAC inhibitor libraries. The 3,6,8-trimethyl pattern offers a unique lipophilic footprint (LogP 5.94) for exploring cap group SAR beyond the des-methyl D28 scaffold.

Colon and Liver Cancer Cell-Based SAR Expansion

The para-chlorophenyl pharmacophore, conserved in the target compound, demonstrated 4.08-fold greater potency against HCT-116 colon cancer cells and 2.03-fold greater potency against HepG2 cells compared to the para-methoxyphenyl analog in direct comparative testing [3]. The target compound extends this pharmacophore into a higher lipophilicity space (LogP 5.94 vs. estimated ~3.0-3.5 for the 6-hydroxy analog) , enabling systematic exploration of the lipophilicity-activity relationship in GI and hepatic cancer models. Procurement supports the synthesis of ester prodrugs or amide derivatives for in vitro antiproliferative screening panels.

Antioxidant Mechanism-of-Action Studies

The 4-chlorophenyl substituent conferred a 4.12-fold enhancement in DPPH radical scavenging activity over the 4-methoxyphenyl variant (IC50 136.56 vs. 562 ng/mL) [3]. The target compound's enhanced lipophilicity from trimethyl substitution may facilitate membrane partitioning and intracellular antioxidant activity. This compound is suitable for chemical biology studies investigating the intersection of radical scavenging and anticancer mechanisms, particularly in oxidative stress-implicated cancers such as hepatocellular carcinoma.

Physicochemical Property-Driven Lead Optimization

With a calculated LogP of 5.94, density of 1.3±0.1 g/cm³, and boiling point of 491.8±45.0 °C , this compound occupies a distinct physicochemical space compared to non-methylated (CAS 5466-31-9) and mono-methylated quinoline-4-carboxylic acid analogs. Medicinal chemistry teams can procure this compound to systematically evaluate the impact of increased lipophilicity on membrane permeability (PAMPA), metabolic stability (microsomal clearance), and plasma protein binding within a congeneric series. The 97% commercial purity supports reproducible SAR data generation.

Application
Selection Property
Validation Focus
HDAC3-Selective Probe Synthesis
2-Phenylquinoline-4-carboxylic acid cap scaffold
HDAC3 isoform selectivity validation
Cancer Cell-Model SAR Studies
para-Chlorophenyl pharmacophore context
Colon / hepatic cell-model endpoint review
Antioxidant Mechanism Studies
4-Chlorophenyl radical scavenging profile
DPPH radical scavenging assay interpretation
Physicochemical Property Optimization
Trimethyl lipophilicity profile
Lipophilicity–permeability relationship review
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